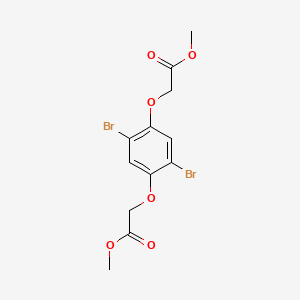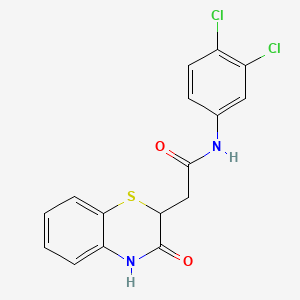
Dimethyl-2,2'-((2,5-Dibrom-1,4-phenylen)bis(oxy))diacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is a chemical compound with the molecular formula C12H12Br2O6 and a molecular weight of 412.03 g/mol . It is characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two acetate groups through ether linkages. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is employed in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate typically involves the bromination of a phenylene derivative followed by esterification. One common method includes the reaction of 2,5-dibromo-1,4-dihydroxybenzene with dimethyl oxalate under acidic conditions to form the desired diacetate compound . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenylene ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Ester Hydrolysis: The acetate groups can be hydrolyzed to form the corresponding diol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted phenylene derivatives, oxidized or reduced phenylene compounds, and diols from ester hydrolysis .
Wirkmechanismus
The mechanism by which Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate exerts its effects involves its interaction with specific molecular targets. The bromine atoms and acetate groups facilitate binding to enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate: Similar structure but with tert-butyl groups instead of methyl groups.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boron atoms and is used in different applications.
4,4’-Dimethylmethylene bis(2,6-dimethylphenol): Similar phenylene structure but with different substituents.
Uniqueness
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is unique due to its specific combination of bromine atoms and acetate groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and biochemical research .
Eigenschaften
IUPAC Name |
methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWDVSWHPCMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-6-yl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2546897.png)
![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)

![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)
![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)

![1-[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B2546911.png)
![(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)


![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)
